molecular formula C7H7BrO5 B066309 5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS No. 160348-98-1

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Cat. No.: B066309
CAS No.: 160348-98-1
M. Wt: 251.03 g/mol
InChI Key: MRIKDYLDHHINRD-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a versatile and high-value benzoic acid derivative engineered for advanced chemical and pharmacological research. This compound integrates a carboxylic acid group with two hydroxyl groups in an ortho and para relationship, and a bromine atom at the meta position, creating a multifunctional scaffold for synthetic organic chemistry. Its primary research value lies in its role as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel enzyme inhibitors and receptor ligands. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex, drug-like molecules. The specific substitution pattern mimics salicylate-based pharmacophores, suggesting potential research applications in studying pathways involving cyclooxygenase (COX) or tyrosine kinase inhibition. As a monohydrate, this form offers enhanced stability and solubility for precise handling in aqueous reaction conditions. Researchers utilize this compound to synthesize libraries of compounds for high-throughput screening, investigate structure-activity relationships (SAR), and develop new materials with specific coordination chemistry properties due to its metal-chelating ability. It is an essential tool for probing biochemical pathways and accelerating the discovery of new therapeutic agents and functional materials.

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIKDYLDHHINRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583462
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160348-98-1
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dihydroxybenzoic acid monohydrate
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Preparation Methods

Solid-Phase Carboxylation Methodology

The reaction involves heating resorcinol with a mixture of sodium and potassium bicarbonates (10–60% potassium by weight) under a carbon dioxide atmosphere at 80–140°C. Key parameters include:

ParameterOptimal RangeYield/Purity
Temperature100–120°C75–81% yield
Reaction Time3 hours≥98.3% HPLC purity
NaHCO₃:KHCO₃ Ratio2:1 to 3:1 (w/w)Reduced side products

Mechanism : The Kolbe-Schmitt carboxylation mechanism dominates, where CO₂ electrophilically substitutes the aromatic ring at the ortho position relative to hydroxyl groups. The mixed alkali system enhances reactivity compared to pure sodium salts.

Post-Synthesis Processing

Crude 2,4-dihydroxybenzoic acid is purified via:

  • Acid precipitation : Adjusting pH to 3 with HCl yields 75–81% recovery.

  • Solvent recrystallization : Methanol or ethanol refining achieves >99.5% purity (HPLC).

Bromination of 2,4-Dihydroxybenzoic Acid

ReagentSolventTemperatureTimeYield*
Br₂Acetic acid25–40°C4–6 h60–75%
NBSDMF/H₂O50–70°C2–4 h70–85%

*Hypothetical yields based on similar bromination reactions.

Mechanistic Insight : The hydroxyl groups activate the ring, directing bromination to position 5. Steric and electronic effects minimize di-substitution byproducts.

Monohydrate Formation and Crystallization

The final step involves isolating the monohydrate form through controlled crystallization. Studies on β-resorcylic acid polymorphs provide critical insights.

Solvent Selection and Crystallization

Crystallization from aqueous or alcoholic solutions induces monohydrate formation. Key solvents and their effects:

SolventCrystal MorphologyHydration Stability
WaterNeedlesStable at 25°C
MethanolPrismsLabile above 40°C
Ethyl AcetatePlateletsRequires seeding

Protocol :

  • Dissolve 5-bromo-2,4-dihydroxybenzoic acid in hot water (80°C).

  • Cool gradually to 25°C at 5°C/hour.

  • Filter and dry under vacuum (40°C, 12 h) to retain monohydrate structure.

Industrial-Scale Production Optimization

Reaction Scaling Challenges

  • Heat transfer : Exothermic bromination requires jacketed reactors with precise cooling.

  • Byproduct management : Di-brominated isomers (<2%) are removed via gradient HPLC.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥99.0%HPLC (C18 column)
Water Content6.7–7.3% (theory: 7.2%)Karl Fischer Titration
Heavy Metals≤10 ppmICP-MS

Comparative Analysis of Synthetic Routes

A critical evaluation of the carboxylation-bromination pathway against alternative methods:

MethodAdvantagesLimitations
Solid-Phase Carboxylation + BrominationHigh scalability (kg/day)Multi-step process
Direct Bromination of ResorcinolFewer stepsLow regioselectivity
Biocatalytic SynthesisEco-friendlyLimited yield (30–40%)

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeApplicationReference
Salt formationNaOH, KOHSodium/potassium saltsImproves solubility for analytical use ,
EsterificationAlcohols (H₂SO₄ catalyst)Ester derivatives (e.g., methyl esters)Prodrug synthesis ,
Amide formationAmines (DCC coupling)Amide conjugatesAntimicrobial drug intermediates ,

Key Findings :

  • The sodium salt form is utilized in HPLC analysis for quantifying phenolic compounds due to enhanced aqueous solubility .
  • Ester derivatives show improved bioavailability in anti-inflammatory drug candidates .

Hydroxyl Group Reactivity

The hydroxyl groups at positions 2 and 4 participate in hydrogen bonding and electrophilic substitution:

Reaction TypeConditions/ReagentsProduct/OutcomeApplicationReference
MethylationCH₃I, K₂CO₃Methoxy derivativesPolymer stabilizers ,
SulfonationH₂SO₄, SO₃Sulfonated derivativesDyes and surfactants
ChelationMetal ions (Fe³⁺, Cu²⁺)Metal complexesAntioxidant studies ,

Key Findings :

  • Methylation at the 4-OH position enhances thermal stability in polymer matrices .
  • Copper(II) complexes exhibit radical scavenging activity, relevant to cancer research .

Bromine Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or cross-coupling:

Reaction TypeConditions/ReagentsProduct/OutcomeApplicationReference
Suzuki couplingPd catalyst, boronic acidBiaryl derivativesDrug discovery scaffolds ,
AminationNH₃, Cu catalyst5-Amino-2,4-dihydroxybenzoic acidAntibiotic synthesis

Key Findings :

  • Suzuki coupling products are intermediates in kinase inhibitors .
  • Amination at the 5-position yields compounds with enhanced antimicrobial activity .

Cocrystal and Hydrogen-Bonding Interactions

The compound forms stable cocrystals via hydrogen bonds, influencing its solid-state reactivity:

Interaction PartnerHydrogen Bond SynthonsApplicationReference
NicotinamideO–H⋯N (2.72 Å)Drug formulation stability
Triazole derivativesO–H⋯O (2.65 Å)Crystal engineering

Key Findings :

  • Cocrystals with nicotinamide improve dissolution rates in pharmaceutical formulations .

Thermal and Oxidative Reactions

Dehydration and decarboxylation occur under specific conditions:

Reaction TypeConditionsProduct/OutcomeReference
Dehydration150–200°CAnhydrous form (C₇H₅BrO₄) ,
DecarboxylationStrong base, heat3-Bromo-1,2-dihydroxybenzene

Safety Note : Decomposition above 210°C releases toxic brominated vapors .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2,4-dihydroxybenzoic acid monohydrate has the molecular formula C7H7BrO5C_7H_7BrO_5 and a molecular weight of approximately 251.03 g/mol. The compound features a bromine atom and two hydroxyl groups attached to a benzoic acid structure, which contributes to its unique chemical properties and biological activities.

Biochemical Research

This compound is extensively used in proteomics studies . It serves as an electrolyte in isotachophoresis, a specialized form of electrophoresis that separates charged biomolecules based on their mobility in an electric field. This method has been particularly effective for the separation of selenoamino acids such as selenoethionine, selenocystine, and selenomethionine.

  • Methodology : In isotachophoresis, the compound is utilized as an electrolyte within a microchip setup. When an electric field is applied, different selenoamino acids migrate at varying rates, allowing for effective separation and analysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been studied for its potential to inhibit the growth of various microbial strains.

  • Case Study : In vitro studies have demonstrated that this compound shows activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 mg/mL for some strains .

Interaction with Biological Molecules

The compound's ability to interact with proteins and nucleic acids has been explored in several studies. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

  • Findings : Studies have shown that this compound can bind to proteins involved in metabolic pathways, potentially influencing their activity. Additionally, it has been investigated for its effects on DNA and RNA interactions, indicating possible roles in gene regulation .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Melting Point (°C) Solubility Key Applications
5-Bromo-2,4-dihydroxybenzoic acid monohydrate 160348-98-1 C₇H₇BrO₅ 209–210 Methanol, water Pharmaceuticals, metabolomics
5-Bromo-2,4-difluorobenzoic acid N/A C₇H₃BrF₂O₂ Not reported Not reported Agrochemical intermediates
5-Bromo-2-chlorobenzoic acid Multiple C₇H₄BrClO₂ Not reported Not reported Synthetic building block
5-Bromo-2-iodobenzoic acid 21740-00-1 C₇H₄BrIO₂ Not reported Not reported Cross-coupling reactions
5-Bromo-2-(phenylamino)benzoic acid N/A C₁₃H₁₁BrNO₂ Not reported Acetone Crystal engineering

Biological Activity

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula BrC6H2(OH)2CO2HH2O\text{BrC}_6\text{H}_2(\text{OH})_2\text{CO}_2\text{H}\cdot \text{H}_2\text{O} and a molecular weight of 251.03 g/mol. This compound has garnered attention in various fields of biological research due to its unique chemical properties imparted by the bromine atom and hydroxyl groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. Its mechanism of action can be categorized as follows:

  • Target of Action : The compound has been utilized in studies involving enzyme inhibition and protein interactions, suggesting it may interact with specific biological targets.
  • Mode of Action : It functions effectively as an electrolyte in isotachophoresis, facilitating the movement of charged particles under an electric field. This property is crucial in biochemical applications involving the separation of biomolecules such as selenoamino acids.
  • Biochemical Pathways : The compound is involved in biochemical pathways related to amino acid metabolism, particularly those involving selenium-containing amino acids.

Antimicrobial Properties

Research indicates that 5-Bromo-2,4-dihydroxybenzoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values reported were notably low, indicating potent antibacterial effects:

Microorganism MIC (µg/mL) MBC (µg/mL)
E. coli0.48 - 7.811.95 - 31.25
S. aureus3.917.81
C. albicans>1000>1000

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 5-Bromo-2,4-dihydroxybenzoic acid on human cancer cell lines:

  • MCF-7 (Breast Cancer) : Non-toxic at concentrations up to 4.77 mM.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 4.77 mM.

These results indicate its potential as a therapeutic agent in cancer treatment, particularly for targeting aggressive cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Chemical Structure Biological Activity
2,4-Dihydroxybenzoic acidLacks bromine; lower reactivityModerate antimicrobial properties
3,4-Dihydroxybenzoic acidDifferent hydroxyl positioningLimited cytotoxicity
4-Chloro-3-hydroxybenzoic acidContains chlorine; affects reactivityVariable antimicrobial effects

The presence of the bromine atom in 5-Bromo-2,4-dihydroxybenzoic acid significantly enhances its reactivity and biological efficacy compared to these analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study by Kalinowska et al. demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.48 to 7.81 µg/mL .
  • Cytotoxic Effects on Cancer Cells : Research indicated that this compound could inhibit the growth of MDA-MB-231 cells effectively while remaining non-toxic to MCF-7 cells at higher concentrations .

Q & A

How can the synthesis of 5-bromo-2,4-dihydroxybenzoic acid monohydrate be optimized to achieve high purity (>98%)?

Basic Research Question
Methodological Answer:
Optimization involves selecting bromination conditions and purification steps. A validated approach is brominating 2,4-dihydroxybenzoic acid derivatives using aqueous sulfuric acid as a solvent, which minimizes side reactions and improves yield (as seen in analogous bromination protocols for similar compounds) . Post-synthesis, recrystallization from methanol or ethanol is critical, as the compound’s solubility in these solvents allows for high-purity recovery (>98%) . Monitor purity via HPLC or NMR, ensuring residual solvents and unreacted precursors are below 0.5% .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • FT-IR: Confirm functional groups (e.g., -OH at ~3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹) and hydration via O-H stretching bands .
  • NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ ~12 ppm). The monohydrate form may show water protons at δ 1.5–3.0 ppm in DMSO-d₆ .
  • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) for baseline separation of impurities .
  • XRD: Verify crystallinity and compare with reference data (e.g., orthorhombic system, Pbca space group) .

How does the monohydrate form influence the compound’s crystallographic properties compared to its anhydrous form?

Advanced Research Question
Methodological Answer:
The monohydrate exhibits distinct hydrogen-bonding networks due to water inclusion. Single-crystal XRD studies of analogous brominated benzoic acid hydrates reveal:

  • Water molecules form O-H···O bonds with carboxylic (-COOH) and phenolic -OH groups, stabilizing the crystal lattice .
  • Hydration reduces melting points (e.g., 209–210°C for monohydrate vs. higher for anhydrous forms) and alters solubility in polar solvents .
  • Computational modeling (DFT) can predict hydration effects on molecular packing and stability .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question
Methodological Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and photodegradation .
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., debrominated derivatives) .
  • Lyophilization: For anhydrous preparation, lyophilize the monohydrate under vacuum (<0.1 mBar) at -50°C, but note potential loss of crystallinity .

How can hydrogen bonding and π-π interactions in the crystal structure be experimentally analyzed?

Advanced Research Question
Methodological Answer:

  • Single-Crystal XRD: Resolve intermolecular distances (e.g., O-H···O bonds <2.8 Å, π-π stacking at 3.5–4.0 Å) . For the monohydrate, symmetry operations (e.g., Pbca space group) reveal water-mediated hydrogen bonds .
  • FT-IR Temperature Studies: Track O-H stretching band shifts upon heating to 150°C to assess water loss and bond stability .
  • DFT Calculations: Simulate interaction energies (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to quantify π-π and hydrogen-bond contributions to lattice energy .

What are the implications of trace metal contaminants in this compound for biological assays?

Advanced Research Question
Methodological Answer:

  • ICP-MS Analysis: Detect metals (e.g., Fe, Cu) at ppb levels, which may catalyze oxidation or interfere with enzyme studies .
  • Chelation: Pre-treat samples with EDTA (0.1 mM) to sequester metals, ensuring assay validity .
  • Purification: Use ion-exchange resins (e.g., Chelex-100) to reduce metal content without altering hydration state .

How can synthetic byproducts (e.g., di-brominated isomers) be identified and separated?

Advanced Research Question
Methodological Answer:

  • LC-MS/MS: Use a Q-TOF mass spectrometer in negative ion mode to detect [M-H]⁻ ions (m/z 250.94 for monohydrate). Di-brominated byproducts (e.g., 3,5-dibromo isomers) will show distinct m/z values .
  • Preparative TLC: Separate isomers on silica gel plates with ethyl acetate/hexane (3:7); Rf values differ by ~0.1 .
  • Crystallization Selectivity: Exploit solubility differences in acetone/water mixtures (e.g., monohydrate precipitates first) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Reactant of Route 2
5-Bromo-2,4-dihydroxybenzoic acid monohydrate

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